molecular formula C15H10N2OS B14640763 1,4-Benzenedicarbonitrile, 2-[(4-methoxyphenyl)thio]- CAS No. 51798-25-5

1,4-Benzenedicarbonitrile, 2-[(4-methoxyphenyl)thio]-

Cat. No.: B14640763
CAS No.: 51798-25-5
M. Wt: 266.32 g/mol
InChI Key: RMPYWOFJFLXPKK-UHFFFAOYSA-N
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Description

1,4-Benzenedicarbonitrile, 2-[(4-methoxyphenyl)thio]- is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenedicarbonitrile, 2-[(4-methoxyphenyl)thio]- typically involves the reaction of 1,4-Benzenedicarbonitrile with 4-methoxythiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenedicarbonitrile, 2-[(4-methoxyphenyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

1,4-Benzenedicarbonitrile, 2-[(4-methoxyphenyl)thio]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Benzenedicarbonitrile, 2-[(4-methoxyphenyl)thio]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzenedicarbonitrile: A related compound with similar structural features but lacking the methoxyphenylthio group.

    4-Methoxyphenylthiocyanate: Another related compound with a different functional group arrangement.

Uniqueness

1,4-Benzenedicarbonitrile, 2-[(4-methoxyphenyl)thio]- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.

Properties

CAS No.

51798-25-5

Molecular Formula

C15H10N2OS

Molecular Weight

266.32 g/mol

IUPAC Name

2-(4-methoxyphenyl)sulfanylbenzene-1,4-dicarbonitrile

InChI

InChI=1S/C15H10N2OS/c1-18-13-4-6-14(7-5-13)19-15-8-11(9-16)2-3-12(15)10-17/h2-8H,1H3

InChI Key

RMPYWOFJFLXPKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SC2=C(C=CC(=C2)C#N)C#N

Origin of Product

United States

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